3-Amino-1-(3-methylbutyl)urea
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Overview
Description
3-Amino-1-(3-methylbutyl)urea is an organic compound with the molecular formula C6H15N3O It is a urea derivative characterized by the presence of an amino group and a 3-methylbutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-methylbutyl)urea typically involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol (MeOH). The use of 2,2,2-trifluoroethanol (TFE) as a solvent enhances the electrophilicity of the hypervalent iodine species, facilitating the nucleophilic addition of ammonia on the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-methylbutyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as benzylisocyanate can be used for derivatization.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylisocyanate yields N-benzyl ureas .
Scientific Research Applications
3-Amino-1-(3-methylbutyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Amino-1-(3-methylbutyl)urea exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1,1-dimethyl-3-(3-methylbutyl)urea: Contains a similar urea structure with additional methyl groups.
Thiazole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness: 3-Amino-1-(3-methylbutyl)urea is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H15N3O |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-amino-3-(3-methylbutyl)urea |
InChI |
InChI=1S/C6H15N3O/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |
InChI Key |
RFVNGMJFQBJKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)NN |
Origin of Product |
United States |
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